N,N'-(Iminodiethylene)bis(dodecanamide) monoacetate
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Overview
Description
N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate is a chemical compound with the molecular formula C30H61N3O4 and a molecular weight of 527.82304 . It is known for its unique structure, which includes two dodecanamide groups linked by an iminodiethylene bridge and a monoacetate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate typically involves the reaction of dodecanoyl chloride with iminodiethylene in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Base catalysts like triethylamine or pyridine
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, moderate temperatures, and appropriate catalysts. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the application and the target molecules.
Comparison with Similar Compounds
N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate can be compared with other similar compounds, such as:
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate: Similar structure but with an ethylene bridge instead of an iminodiethylene bridge.
N,N’-(Iminodiethylene)bis(octanamide) monoacetate: Similar structure but with shorter octanamide groups instead of dodecanamide groups.
The uniqueness of N,N’-(Iminodiethylene)bis(dodecanamide) monoacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93918-57-1 |
---|---|
Molecular Formula |
C28H57N3O2.C2H4O2 C30H61N3O4 |
Molecular Weight |
527.8 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-(dodecanoylamino)ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C28H57N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-27(32)30-25-23-29-24-26-31-28(33)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h29H,3-26H2,1-2H3,(H,30,32)(H,31,33);1H3,(H,3,4) |
InChI Key |
HFKSSAATGSUDJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
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